molecular formula C39H70O6 B1676760 mosedipimod CAS No. 221139-79-3

mosedipimod

货号: B1676760
CAS 编号: 221139-79-3
分子量: 635.0 g/mol
InChI 键: GAKUNXBDVGLOFS-DUZKARGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EC-18,也称为1-棕榈酰基-2-亚油酰基-3-乙酰基-rac-甘油,是一种合成的单乙酰二甘油酯。它是一种新型、首创的小分子口服免疫调节剂。 EC-18已显示出在减少接受化学放射治疗的患者中严重口腔粘膜炎的持续时间和发生率方面的潜力 它还显示出对肺部炎症、过敏性哮喘和腹腔脓毒症的保护作用 .

准备方法

合成路线和反应条件

EC-18的合成涉及甘油与棕榈酸和亚油酸的酯化反应,然后进行乙酰化。反应条件通常包括使用硫酸或对甲苯磺酸等催化剂,并在回流条件下进行反应,以确保酯化反应完全进行。 最终产物使用柱色谱法进行纯化,以获得高纯度的化合物 .

工业生产方法

EC-18的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并在大型反应器中进行反应。 纯化过程可能涉及多个步骤,包括结晶和蒸馏,以确保最终产品符合所需的纯度标准 .

化学反应分析

反应类型

EC-18会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

科学研究应用

EC-18具有广泛的科学研究应用:

作用机制

EC-18通过促进炎症消退和促进早期恢复稳态而发挥免疫调节作用。它通过抑制促炎细胞因子的产生和减少中性粒细胞向炎症部位的浸润来实现这一点。 EC-18还通过与特定受体结合捕获和降解病原体来增强宿主的内在防御机制 .

相似化合物的比较

类似化合物

独特性

EC-18的独特性在于其脂肪酸 (棕榈酸和亚油酸) 的特定组合及其乙酰化,这增强了其免疫调节特性。 与其他类似化合物不同,EC-18已显示出在各种炎症和自身免疫性疾病中具有疗效,使其成为一种多功能的治疗剂 .

属性

IUPAC Name

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUNXBDVGLOFS-DUZKARGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It accelerates endocytic trafficking of Pattern Recognition Receptors which allows for the swift removal of PAMPs/DAMPs. This drug has been shown to improve lung function and reduce inflammation and fibrosis in animal models. Currently, mosedipimod is being investigated against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19.
Record name Mosedipimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

221139-79-3
Record name Mosedipimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221139793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosedipimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOSEDIPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88928BS57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mosedipimod
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
mosedipimod
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
mosedipimod
Reactant of Route 4
Reactant of Route 4
mosedipimod
Reactant of Route 5
Reactant of Route 5
mosedipimod
Reactant of Route 6
Reactant of Route 6
mosedipimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。